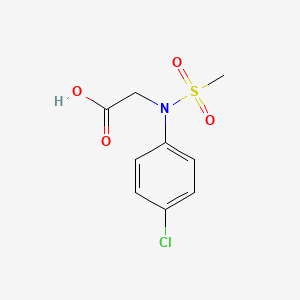

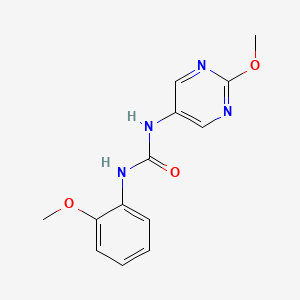

![molecular formula C21H19N3O2S B2872866 4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1242860-53-2](/img/structure/B2872866.png)

4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

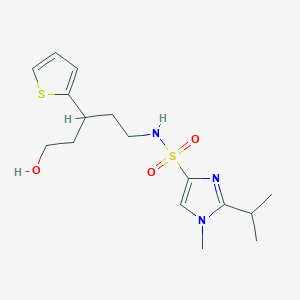

The compound appears to contain two methoxyphenyl groups, a pyrazolo[1,5-a]pyrazine core, and a methoxybenzyl thioether linkage. Methoxyphenyl groups are aromatic rings with a methoxy (OCH3) substituent, which can influence the compound’s reactivity and properties . Pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The methoxyphenyl groups and the pyrazolo[1,5-a]pyrazine core are aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the overall molecular structure. The methoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-methoxybenzyl alcohol is soluble in water, chloroform, and ethyl acetate .Scientific Research Applications

Synthesis and Characterization

- Compounds related to 4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine have been synthesized and characterized, showing potential for various applications. For example, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then converted into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity, highlighting their potential use in medical research (Hassan, Hafez, & Osman, 2014).

Chemical Reactions and Properties

- Basyouni and Omar (1974) studied reactions involving p-methoxybenzoyl and other compounds, which included derivatives of pyrazoles. Their work is crucial in understanding the chemical properties and potential applications of these compounds in various fields (Basyouni & Omar, 1974).

Biological Activities

- Pyrazoline derivatives, closely related to the compound of interest, have shown promising biological activities. For instance, Khotimah et al. (2018) synthesized pyrazoline compounds with strong antioxidant activity and antibacterial properties against Gram-positive and Gram-negative bacteria. This indicates potential applications in pharmacology and microbiology (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Antitumor Potential

- Pyrazole derivatives have also been explored for their antitumor properties. Cui et al. (2019) synthesized 1H-benzofuro[3,2-c]pyrazole derivatives with significant tumor cell growth inhibitory activity, suggesting the relevance of pyrazole compounds in cancer research (Cui, Tang, Zhang, & Liu, 2019).

properties

IUPAC Name |

2-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-25-17-7-3-15(4-8-17)14-27-21-20-13-19(23-24(20)12-11-22-21)16-5-9-18(26-2)10-6-16/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAIWKFHJSQGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

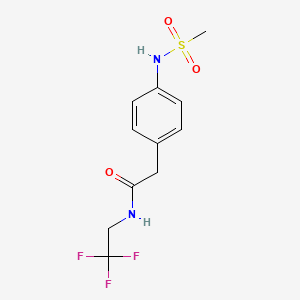

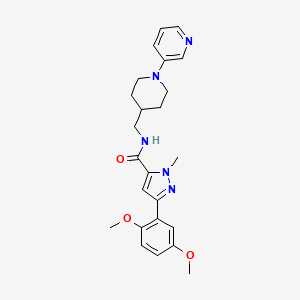

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)

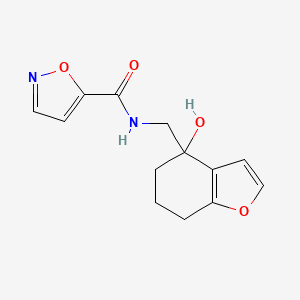

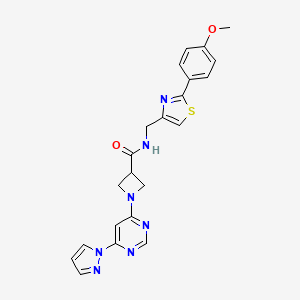

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)

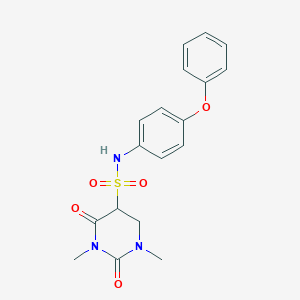

![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)

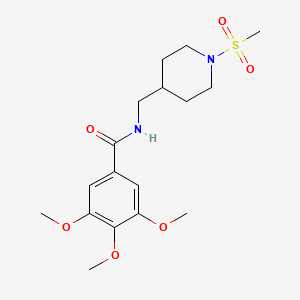

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)